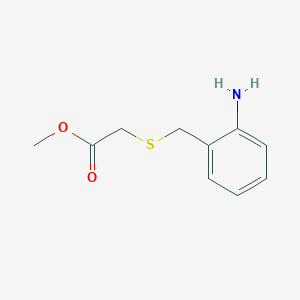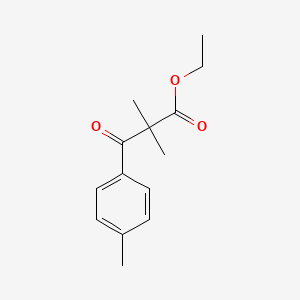
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is characterized by its ester functional group and aromatic ring, making it a versatile compound in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be synthesized through the esterification of 4-methylbenzoyl chloride with ethyl isobutyrate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl alpha-(4-methylbenzoyl)isobutyrate often involves the transesterification of β-keto esters. This method is preferred due to its efficiency and the high yields obtained. The process involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Amides or esters
Applications De Recherche Scientifique
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ester functionalities.
Industry: It is used in the production of fragrances, flavors, and polymers
Mécanisme D'action
The mechanism of action of ethyl alpha-(4-methylbenzoyl)isobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be compared with similar compounds such as:
Ethyl benzoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and applications.
Methyl alpha-(4-methylbenzoyl)isobutyrate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Isobutyric acid esters: These compounds share the isobutyrate moiety but differ in the aromatic substitution, leading to variations in their uses and reactivity.
This compound stands out due to its unique combination of an aromatic ring and an ester group, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 2,2-dimethyl-3-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Clé InChI |
QAEOHYIOBJVYET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline](/img/structure/B8698781.png)
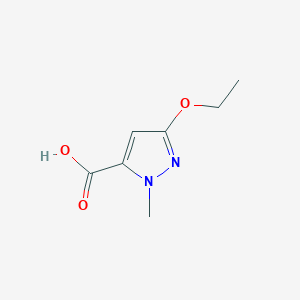
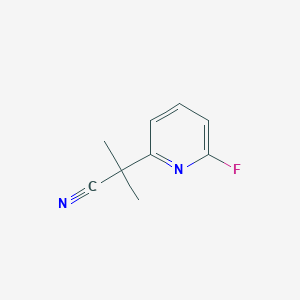
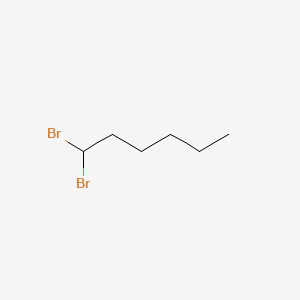
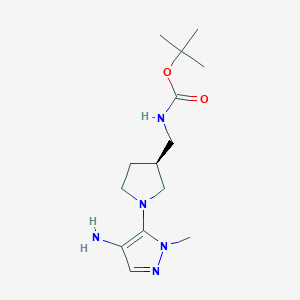
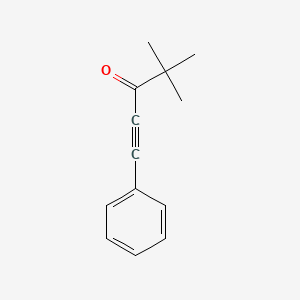
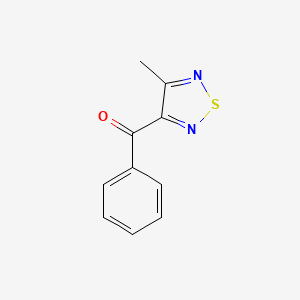
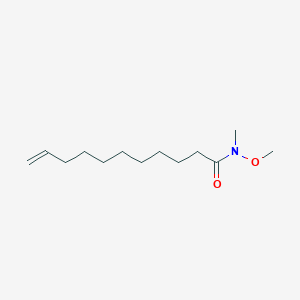
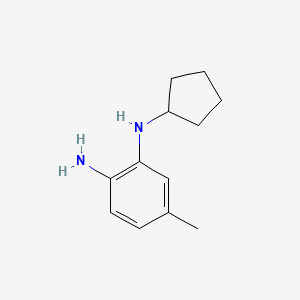
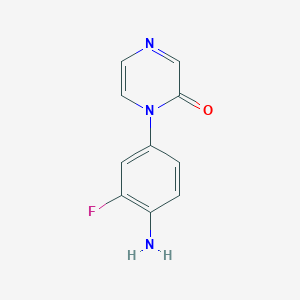
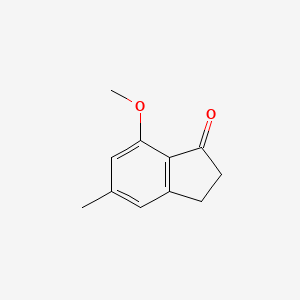
![2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid](/img/structure/B8698867.png)
